molecular formula C19H14ClN3OS3 B3653601 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3653601
M. Wt: 432.0 g/mol
InChI Key: YRRSREGEVTYTRY-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₁₈H₁₃ClN₄OS₃) features a benzothiazole core linked via a sulfanyl group to an acetamide moiety, which is further substituted by a 5-(2-chlorobenzyl)-1,3-thiazol-2-yl group. The presence of the 2-chlorobenzyl group enhances lipophilicity and may influence binding to biological targets, such as sirtuins or kinases, as seen in structurally related compounds .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS3/c20-14-6-2-1-5-12(14)9-13-10-21-18(26-13)23-17(24)11-25-19-22-15-7-3-4-8-16(15)27-19/h1-8,10H,9,11H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRSREGEVTYTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-mercaptobenzothiazole with 2-chlorobenzyl chloride to form an intermediate, which is then reacted with 2-aminothiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can lead to various substituted benzyl derivatives .

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzothiazole vs. Pyrimidine/Triazole Derivatives
  • SirReal2 (2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide):

    • Replaces benzothiazole with a dimethylpyrimidine ring.
    • Acts as a SIRT2 inhibitor (IC₅₀ = 0.13 µM), demonstrating the role of pyrimidine in modulating sirtuin activity .
    • Higher steric bulk from the naphthalene group reduces solubility compared to the 2-chlorobenzyl analog .
  • Compound 6a (2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide): Substitutes benzothiazole with a triazole ring. Exhibits selective anti-breast cancer activity (IC₅₀ < 10 µM), highlighting the importance of the triazole-amino group in targeting cancer cells .
Thiadiazole Derivatives
  • N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-yl)-2-chloroacetamide (4a) :
    • Lacks the benzothiazole-sulfanyl group, replacing it with a chloroacetamide.
    • Reported 85% synthesis yield and moderate anticancer activity, suggesting the sulfanyl-benzothiazole moiety enhances potency .

Substituent Modifications

Chlorobenzyl vs. Other Aryl Groups
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide :

    • Replaces 2-chlorobenzyl with 3-methylphenyl.
    • Lower polarity due to the methyl group reduces interaction with polar enzyme pockets, decreasing inhibitory activity compared to the chlorinated analog .
  • 2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide: Introduces a dioxo-thiazolidinone group. Shows enhanced hydrogen-bonding capacity, improving binding to kinases or proteases .

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Bioactivity Reference
Target Compound Benzothiazole 2-Chlorobenzyl, Thiazol Anticancer (putative)
SirReal2 Pyrimidine Naphthalenylmethyl SIRT2 Inhibition (IC₅₀ = 0.13 µM)
Compound 6a Triazole 2-Chlorobenzyl, Amino-methyl Anti-Breast Cancer (IC₅₀ < 10 µM)
4a Chloroacetamide 2-Chlorobenzyl Moderate Anticancer Activity
5e (Thiadiazol-2-yl) Thiadiazole 4-Chlorobenzyl, Isopropylphenoxy Antimicrobial (MIC = 8 µg/mL)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

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